molecular formula C11H15BrN2 B13171093 3-Bromo-2-(pyrrolidin-1-ylmethyl)aniline

3-Bromo-2-(pyrrolidin-1-ylmethyl)aniline

Cat. No.: B13171093
M. Wt: 255.15 g/mol
InChI Key: QZNQWHRZZBHELX-UHFFFAOYSA-N
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Description

3-Bromo-2-(pyrrolidin-1-ylmethyl)aniline is a chemical compound with the molecular formula C11H15BrN2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a pyrrolidin-1-ylmethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(pyrrolidin-1-ylmethyl)aniline typically involves the following steps:

    Bromination of Aniline: Aniline is first brominated to introduce a bromine atom at the desired position on the aromatic ring. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of Pyrrolidin-1-ylmethyl Group: The brominated aniline is then reacted with pyrrolidine and formaldehyde in the presence of a catalyst to introduce the pyrrolidin-1-ylmethyl group at the second position of the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(pyrrolidin-1-ylmethyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, affecting the functional groups attached to the aromatic ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-(pyrrolidin-1-ylmethyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound can be used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(pyrrolidin-1-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidin-1-ylmethyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the bromine atom can influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-ylmethyl)aniline: Similar structure but lacks the bromine atom.

    4-Bromo-2-(pyrrolidin-1-ylmethyl)aniline: Similar structure but with the bromine atom at the fourth position.

    3-Bromo-N-methylaniline: Similar structure but with a methyl group instead of the pyrrolidin-1-ylmethyl group.

Uniqueness

3-Bromo-2-(pyrrolidin-1-ylmethyl)aniline is unique due to the specific combination of the bromine atom and the pyrrolidin-1-ylmethyl group. This combination can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

3-Bromo-2-(pyrrolidin-1-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a bromine atom at the third position of an aniline ring and a pyrrolidin-1-ylmethyl group at the second position, which may influence its interaction with biological targets.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C1H1B1N1C2H2N2\text{C}_1\text{H}_1\text{B}_1\text{N}_1\text{C}_2\text{H}_2\text{N}_2

The synthesis typically involves two main steps:

  • Bromination : The introduction of the bromine atom into the aniline derivative.
  • Pyrrolidine Attachment : The coupling of the pyrrolidine moiety to the aniline structure.

These synthetic routes can be optimized for yield and purity, making them suitable for industrial applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures display significant antibacterial and antifungal properties. For instance, pyrrolidine derivatives have been tested against several pathogenic bacteria, with notable results:

Pathogen MIC (mg/mL) Activity
Staphylococcus aureus0.0039Strong antibacterial
Escherichia coli0.025Strong antibacterial
Candida albicans16.69Moderate antifungal

The presence of halogen substituents, such as bromine, has been linked to enhanced bioactivity, suggesting that this compound may possess similar or improved antimicrobial efficacy compared to its analogs .

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of pyrrolidine have shown activity against HeLa (cervical cancer), CaCo-2 (colon cancer), and other tumor cell lines, indicating potential for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies. Modifications in the chemical structure significantly impact its interaction with biological targets:

  • Substituent Effects : Electron-donating groups enhance antibacterial activity against Gram-positive bacteria.
  • Positioning of Bromine : The specific placement of the bromine atom has been correlated with increased potency against certain bacterial strains.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of compounds similar to this compound:

  • Antibacterial Efficacy : A study showed that a related compound demonstrated complete inhibition of S. aureus growth within 8 hours at low concentrations, highlighting the potential rapid action of these derivatives .
  • Antifungal Properties : Another study indicated that certain pyrrolidine derivatives exhibited activity against fungal strains like C. albicans and F. oxysporum, with MIC values suggesting moderate effectiveness .

Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

3-bromo-2-(pyrrolidin-1-ylmethyl)aniline

InChI

InChI=1S/C11H15BrN2/c12-10-4-3-5-11(13)9(10)8-14-6-1-2-7-14/h3-5H,1-2,6-8,13H2

InChI Key

QZNQWHRZZBHELX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C=CC=C2Br)N

Origin of Product

United States

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